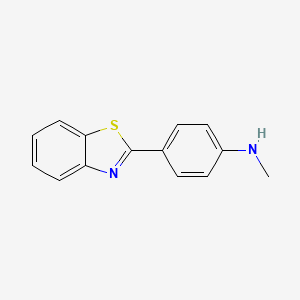

4-(1,3-benzothiazol-2-yl)-N-methylaniline

Vue d'ensemble

Description

Le 2-(4'-Méthylaminophényl)Benzothiazole est un dérivé de la thioflavine-T, connu pour sa forte affinité pour les fibrilles bêta-amyloïdes. Ce composé a montré un potentiel significatif dans le domaine de la neuro-imagerie, en particulier dans la détection et l'étude de la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

BTA-1 is an uncharged derivative of thioflavin-T that has a high affinity for Aβ fibrils . Aβ fibrils are aggregates of amyloid-beta peptides that are a primary component of the amyloid plaques found in the brains of Alzheimer’s disease patients .

Mode of Action

The primary activity of BTA-1 results from its interaction with Aβ fibrils

Biochemical Pathways

It is known that the compound interacts with aβ fibrils, which play a crucial role in the pathogenesis of alzheimer’s disease . The binding of BTA-1 to these fibrils could potentially influence the aggregation of amyloid-beta peptides, thereby affecting the progression of Alzheimer’s disease.

Pharmacokinetics

It is known that bta-1 shows very good brain entry and clearance , which suggests that it can cross the blood-brain barrier effectively.

Result of Action

The binding of BTA-1 to Aβ fibrils in the brain could potentially influence the aggregation of amyloid-beta peptides . This could have significant implications for the progression of Alzheimer’s disease, as these aggregates are a primary component of the amyloid plaques characteristic of this condition.

Action Environment

The action, efficacy, and stability of BTA-1 are likely influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier suggests that it is influenced by factors related to this barrier’s permeability . .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du 2-(4'-Méthylaminophényl)Benzothiazole implique généralement la réaction du 4'-méthylaminophényl avec le benzothiazole dans des conditions spécifiques. La réaction est effectuée en présence d'un catalyseur et sous des conditions de température et de pression contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de Production Industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

Le 2-(4'-Méthylaminophényl)Benzothiazole subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des produits réduits.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, conduisant à la formation de produits substitués

Réactifs et Conditions Courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité, mais impliquent généralement une température et une pression contrôlées .

Principaux Produits Formés

4. Applications de la Recherche Scientifique

Le 2-(4'-Méthylaminophényl)Benzothiazole a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et la synthèse d'autres composés.

Biologie : Utilisé dans l'étude des processus biologiques et des interactions, en particulier dans la détection des fibrilles bêta-amyloïdes.

Médecine : Utilisé dans les techniques de neuro-imagerie pour la détection et l'étude de la maladie d'Alzheimer.

Industrie : Utilisé dans la production de divers produits chimiques et matériaux industriels

5. Mécanisme d'Action

Le mécanisme d'action du 2-(4'-Méthylaminophényl)Benzothiazole implique sa forte affinité pour les fibrilles bêta-amyloïdes. Le composé se lie spécifiquement à ces fibrilles, permettant leur détection et leur étude. Cette liaison est dominée par une interaction spécifique avec les dépôts bêta-amyloïdes, ce qui en fait un outil précieux dans l'étude de la maladie d'Alzheimer .

Applications De Recherche Scientifique

2-(4’-Methylaminophenyl)Benzothiazole has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

Biology: Utilized in the study of biological processes and interactions, particularly in the detection of amyloid-beta fibrils.

Medicine: Employed in neuroimaging techniques for the detection and study of Alzheimer’s disease.

Industry: Used in the production of various industrial chemicals and materials

Comparaison Avec Des Composés Similaires

Composés Similaires

Thioflavine-T : Un autre composé ayant une forte affinité pour les fibrilles bêta-amyloïdes, utilisé dans des applications similaires.

2-Aminobenzothiazole : Un composé polyvalent utilisé dans diverses applications chimiques et biologiques

Unicité

Le 2-(4'-Méthylaminophényl)Benzothiazole est unique en raison de sa nature non chargée et de sa grande pénétration et clairance cérébrale, ce qui le rend particulièrement efficace dans les applications de neuro-imagerie .

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJRKGXJBXPBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431602 | |

| Record name | BTA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439858-28-3 | |

| Record name | BTA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BTA-1 binds selectively and specifically to amyloid-β (Aβ) plaques. [, , , , , , ] This interaction is thought to occur through intercalation between the β-sheets of the amyloid fibrils. [, ] BTA-1 displays high affinity for Aβ aggregates, with a reported Kd of 5.8 nM in postmortem Alzheimer's disease (AD) brain homogenates, similar to its affinity for synthetic Aβ fibrils. [] This binding leads to an increase in fluorescence, allowing for visualization of Aβ plaques both in vitro and in vivo. [, , , ]

ANone: The articles primarily focus on the biological applications of BTA-1 and do not extensively discuss its material compatibility or stability under various non-biological conditions.

ANone: The provided research papers do not present information regarding any catalytic properties of BTA-1. The focus remains on its application as an imaging agent for Aβ plaques.

A: One study employed computational chemistry to identify new potential amyloid imaging tracers using BTA-1 as a reference compound. [] This study used molecular docking, molecular dynamics simulations, and MM/PBSA calculations to evaluate the binding affinities and stabilities of candidate compounds, highlighting the potential of computational chemistry in this field.

ANone: While the articles provided don’t present a systematic SAR study, certain structural aspects are highlighted:

- Neutral Charge: BTA-1's neutral charge, unlike its parent compound Thioflavin T, is crucial for its ability to cross the blood-brain barrier. [, , ]

- Hydroxyl Group (6-OH-BTA-1): The addition of a hydroxyl group at the 6-position in 6-OH-BTA-1 (PIB) was found to improve clearance from the brain without significantly affecting Aβ binding. [, , , ]

ANone: The provided research papers focus on the scientific aspects of BTA-1 and do not provide information regarding specific SHE regulations. As with all research chemicals, appropriate safety protocols and handling guidelines should be followed.

ANone: Several studies investigate the pharmacokinetic properties of BTA-1 and its derivatives:

- Brain Uptake and Clearance: BTA-1 exhibits rapid brain entry and clearance in mice, with brain uptake peaking at 2 minutes post-injection and decreasing significantly by 30 minutes. [, , ] This rapid clearance is considered advantageous for imaging purposes. [, , ]

- Metabolism: In humans, the liver is the primary organ for BTA-1 metabolism, with the hepatobiliary and renal systems being the major routes of clearance and excretion. [, ] Approximately 20% of the injected radioactivity is excreted in urine. []

- Metabolite Analysis: Around 75% of BTA-1 remains intact in plasma 30 minutes post-injection. []

ANone: Several in vitro and in vivo studies have been conducted to assess the efficacy of BTA-1 and its derivatives:

- In vitro: BTA-1 displays high binding affinity for both synthetic Aβ fibrils and postmortem AD brain homogenates. [, , , , ] In autoradiography studies on AD brain sections, BTA-1 selectively labels Aβ plaques. [, , , , ]

- Animal Models: BTA-1 successfully labeled Aβ plaques in vivo in transgenic mice models of AD. [, , , , ] In one study, intravenous injection of BTA-1 in mice resulted in specific staining of plaques detectable even 42 hours post-injection. []

- Clinical Trials: While no full clinical trials are described within the provided research papers, one study reports a PET scan of an AD patient and a healthy control using [11C]BTA-1. The AD patient exhibited higher tracer accumulation in the prefrontal, parietal, and striatal regions compared to the healthy control. []

ANone: The provided articles do not discuss any resistance mechanisms related to BTA-1. The focus is on its binding to Aβ plaques and its use as an imaging agent.

ANone: While the primary focus of the provided articles is not toxicological assessment, some information regarding the safety of BTA-1 is available:

- Human Studies: A study on the biodistribution and radiation dosimetry of [11C]BTA-1 in humans reported that the administration of the tracer was well-tolerated by all subjects, with no signs of adverse reactions. [] The effective radiation dose was deemed acceptable for research purposes. []

ANone: The provided articles primarily focus on the development and evaluation of BTA-1 and its derivatives as imaging agents. They do not delve into specific drug delivery or targeting strategies beyond the inherent ability of BTA-1 to cross the blood-brain barrier and bind to Aβ plaques.

A: BTA-1 itself acts as a biomarker for Aβ plaques. [, , , , , , ] Elevated uptake of radiolabeled BTA-1, as visualized by PET imaging, is considered a potential biomarker for preclinical AD and is being investigated for its ability to predict conversion from mild cognitive impairment to AD. [, , , , ]

ANone: Various analytical techniques are mentioned throughout the studies, including:

- Radiolabeling: BTA-1 is typically radiolabeled with carbon-11 ([11C]) or tritium ([3H]) for in vivo and in vitro studies, respectively. [, , , , , , , , , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often in combination with radioactivity detection, is used for purification and analysis of BTA-1 and its derivatives. [, , , , , , , , , ]

- Mass Spectrometry (MS): MS, often coupled with HPLC (LC/MS), is employed to confirm the identity and analyze the structure of BTA-1 and its metabolites. [, ]

- Positron Emission Tomography (PET): PET imaging using radiolabeled BTA-1 is a key technique for visualizing and quantifying Aβ plaque burden in the brain. [, , , , , , , , , , ]

- Fluorescence Spectroscopy: The interaction of BTA-1 with Aβ fibrils results in enhanced fluorescence, which is used for in vitro binding assays and characterization. [, , , ]

- Autoradiography: Autoradiography on postmortem brain tissue sections is used to visualize the distribution and binding of radiolabeled BTA-1 to Aβ plaques. [, , , , , ]

ANone: The provided research papers focus on the biomedical applications of BTA-1 and do not contain information about its environmental impact or degradation.

ANone: The provided articles do not discuss the dissolution and solubility properties of BTA-1 in detail.

ANone: The provided research papers do not address the immunogenicity of BTA-1. Further research would be needed to evaluate its potential to elicit immune responses.

ANone: The research presented relies on standard infrastructure and resources for radiopharmaceutical development and evaluation:

- Radiochemistry Facilities: Access to cyclotrons or other particle accelerators is essential for the production of short-lived radioisotopes like carbon-11. [, , , , , , , , , , , ]

- PET Imaging Centers: PET scanners are crucial for in vivo studies using radiolabeled BTA-1 to visualize and quantify Aβ plaques. [, , , , , , , , , , ]

- Animal Models: Transgenic mouse models of AD are essential for preclinical evaluation of BTA-1 and other amyloid imaging agents. [, , , , ]

ANone: The development of BTA-1 and its derivatives represents a significant milestone in AD research:

- Early Attempts: Initial efforts focused on radiolabeled antibodies and large molecules like Congo red, but these faced challenges in crossing the blood-brain barrier. [, ]

- Thioflavin T Derivatives: The discovery that thioflavin T derivatives could be modified to cross the blood-brain barrier and bind to Aβ plaques was a major breakthrough. [, , ]

- PIB (6-OH-BTA-1): The development of PIB, a 6-hydroxylated derivative of BTA-1, further improved brain clearance and became a widely used amyloid imaging agent. [, , , , ]

ANone: The research on BTA-1 highlights the importance of cross-disciplinary collaboration in drug discovery and development:

- Medicinal Chemistry: Synthesis and optimization of BTA-1 derivatives require expertise in medicinal chemistry. [, , , , , , , , , , , , , ]

- Radiochemistry: Radiolabeling of BTA-1 and development of efficient radiosynthesis methods are crucial for in vivo imaging studies. [, , , , , , , , , , , , ]

- Neuroscience: Understanding the role of Aβ plaques in AD and the potential of BTA-1 as an early diagnostic tool involves collaboration with neuroscientists. [, , , , , , , , , , , , , ]

- Imaging Physics: Development and optimization of PET imaging protocols, data analysis methods, and quantitative assessment techniques require expertise in imaging physics. [, , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.